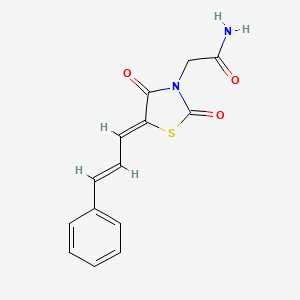

2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)acetamide

描述

2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)acetamide is a heterocyclic compound featuring a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its potential biological activities and applications in medicinal chemistry due to the presence of the thiazolidine moiety, which is known for its diverse pharmacological properties.

作用机制

Target of Action

The primary target of this compound is the cyclin-dependent kinase-8 (CDK8) . CDK8 is a protein kinase that plays a crucial role in cell cycle regulation and is often implicated in cancer progression .

Mode of Action

The compound interacts with CDK8 by binding to its active site . This binding inhibits the kinase activity of CDK8, thereby disrupting the cell cycle progression

Biochemical Pathways

The inhibition of CDK8 affects the cell cycle regulation pathway . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells . The downstream effects of this disruption are complex and depend on the specific cellular context.

Pharmacokinetics

Thiazolidine derivatives, which this compound is a part of, are known to have diverse therapeutic and pharmaceutical activity

Result of Action

The primary result of the compound’s action is the inhibition of cell proliferation, specifically in the human colorectal (HCT116) cell line . This suggests potential anticancer activity. The compound has also shown significant antimicrobial activity .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)acetamide typically involves the following steps:

Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-halo acid. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Introduction of the Phenylallylidene Group: The phenylallylidene group is introduced via a condensation reaction between the thiazolidine derivative and cinnamaldehyde. This reaction is often catalyzed by an acid such as acetic acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.

Substitution: The phenylallylidene group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Halogenated or nitrated derivatives.

科学研究应用

Chemistry

In chemistry, 2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential in various assays for its antimicrobial, anticancer, and anti-inflammatory activities. The thiazolidine ring is known to interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their potential as therapeutic agents. The compound’s ability to modulate biological pathways makes it a promising candidate for the treatment of diseases such as cancer and bacterial infections.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or bioactive coatings.

相似化合物的比较

Similar Compounds

Thiazolidinediones: These compounds also contain a thiazolidine ring and are known for their antidiabetic properties.

Rhodanines: Similar in structure, rhodanines have a sulfur atom at the second position and are used in various biological applications.

Uniqueness

What sets 2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)acetamide apart is its specific substitution pattern, which imparts unique biological activities. The presence of the phenylallylidene group enhances its ability to interact with biological targets, making it a more potent compound in various assays compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action

生物活性

2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)acetamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazolidine ring structure which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of this compound is C14H12N2O3S. Its IUPAC name highlights the unique structural features that contribute to its biological activity:

| Property | Details |

|---|---|

| Molecular Formula | C14H12N2O3S |

| Molecular Weight | 288.32 g/mol |

| IUPAC Name | 2-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]acetamide |

The primary biological target for this compound is cyclin-dependent kinase 8 (CDK8) . The interaction with CDK8 occurs through binding at its active site, leading to the inhibition of cell proliferation pathways. This inhibition is particularly significant in human colorectal cancer cell lines (HCT116), where it has been shown to effectively reduce cell growth.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | Activity Observed |

|---|---|

| HCT116 (Colorectal) | Significant inhibition of proliferation |

| A549 (Lung cancer) | Induction of apoptosis |

| MCF7 (Breast cancer) | Caspase activation and apoptosis |

The compound's ability to induce apoptosis is a critical mechanism through which it exerts its anticancer effects. Studies have shown that it activates caspases, which are essential for the apoptotic process.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary assays indicate effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Activity

The thiazolidine moiety contributes to the anti-inflammatory potential of the compound. It has been observed to modulate inflammatory pathways, making it a candidate for further development in treating inflammatory diseases.

Case Studies and Research Findings

- Study on Anticancer Effects : A study published in PubMed evaluated the anticancer activity of thiazolidine derivatives, including variations similar to our compound. The findings indicated that compounds with thiazolidine structures showed significant cytotoxicity against cancer cell lines through apoptosis induction mechanisms .

- Synthesis and Evaluation : Another research article focused on the synthesis of thiazolidine derivatives and their biological evaluation for anti-leukemic activity. The results highlighted the importance of structural modifications in enhancing biological efficacy .

- Mechanistic Insights : Research has provided insights into the biochemical pathways affected by this compound. It was found that inhibition of CDK8 could lead to alterations in gene expression related to cell cycle regulation, further supporting its role as a potential therapeutic agent .

属性

IUPAC Name |

2-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c15-12(17)9-16-13(18)11(20-14(16)19)8-4-7-10-5-2-1-3-6-10/h1-8H,9H2,(H2,15,17)/b7-4+,11-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCEQSBOJFYKDCB-KXBBGWRGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。